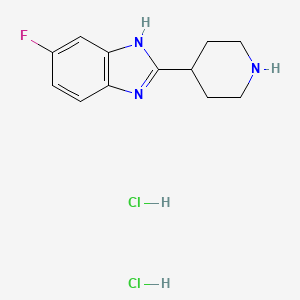

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQCMGHZDYTTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride"

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key heterocyclic building block in modern medicinal chemistry. Esteemed for its utility in developing novel therapeutics, particularly in oncology and neurology, the strategic incorporation of a fluorine atom and a piperidine moiety enhances the pharmacological profile of derivative compounds.[1] This document moves beyond a mere recitation of steps, delving into the causal chemistry and strategic considerations behind the protocol. It is designed for researchers, medicinal chemists, and drug development professionals, offering a self-validating system for reproducible, high-yield synthesis.

Strategic Overview: The Logic of the Synthesis

The construction of the benzimidazole core is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction often referred to as the Phillips-Ladenburg synthesis.[2][3] Our synthesis of the target molecule is a multi-stage process designed for efficiency and purity, centered on this core principle.

The overall strategy is as follows:

-

Protected Condensation: We begin by reacting 4-fluoro-1,2-phenylenediamine with a piperidine precursor, specifically 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid). The use of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a critical strategic decision. It prevents the secondary amine of the piperidine from participating in unwanted side reactions, thereby directing the condensation exclusively to the carboxylic acid function.

-

Cyclization and Dehydration: The initial condensation product, an amide, undergoes an intramolecular cyclization followed by dehydration to form the stable, aromatic benzimidazole ring. This is typically facilitated by heat and acidic conditions.

-

Deprotection and Salt Formation: In the final step, the acid-labile Boc group is removed. Concurrently, the two basic nitrogen atoms—one on the newly liberated piperidine ring and the other within the benzimidazole system—are protonated with hydrochloric acid to yield the stable and often more crystalline dihydrochloride salt.

This logical flow ensures high selectivity and simplifies the purification of both the intermediate and the final product.

Sources

A Technical Guide to the Mechanism of Action of Fluorinated Benzimidazoles

Preamble: The Strategic Advantage of Fluorine in Benzimidazole Scaffolds

The benzimidazole core, an isostere of natural purine bases, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its fusion of a benzene and imidazole ring allows for versatile interactions with a wide array of biological targets.[2] The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of modern drug design, a modification that is far from a simple substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to profoundly modulate a molecule's physicochemical and pharmacological profile.[3][4] This guide provides an in-depth exploration of the core mechanisms through which fluorination endows benzimidazole derivatives with potent and diverse biological activities, offering insights for researchers and drug development professionals.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter lipophilicity and membrane permeability, thereby improving the pharmacokinetic profile of the parent compound.[5][6] These modifications are critical for transforming a promising lead compound into a viable clinical candidate.

Caption: Fig. 1: Physicochemical impact of fluorination on benzimidazole scaffolds.

Primary Mechanism I: Antiproliferative Action via Microtubule Disruption

A predominant mechanism of action for many fluorinated benzimidazoles is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.[7][8] This activity places them in the esteemed class of microtubule-targeting agents, pivotal in modern cancer chemotherapy.

Molecular Target: The Colchicine Binding Site

Fluorinated benzimidazoles exert their antiproliferative effects by binding to β-tubulin at or near the colchicine binding site.[7][8] This interaction physically obstructs the assembly of αβ-tubulin heterodimers into microtubules. Unlike microtubule-stabilizing agents (e.g., taxanes), these compounds prevent the formation of the mitotic spindle. The consequence of this inhibition is a cascade of cellular events:

-

Disruption of Microtubule Dynamics: The inability to form functional microtubules halts the cell cycle.

-

G2/M Phase Arrest: Cells are arrested in the G2/M phase, unable to progress through mitosis.[7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9]

The potency of this mechanism is often enhanced by the fluorine substitution. For instance, conjugates of benzimidazole with a difluoro moiety on an associated phenyl ring have shown significant cytotoxicity against breast cancer cell lines (MCF-7).[10] Similarly, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a potent microtubule inhibitor that induces G2-M phase arrest and mitochondria-dependent apoptosis in cervical cancer cells.[7]

Caption: Fig. 2: Pathway of tubulin polymerization inhibition by fluorinated benzimidazoles.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various fluorinated benzimidazoles has been quantified against numerous human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values demonstrate their potent effects.

| Compound Class/Example | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Reference(s) |

| Fluoroaryl Benzimidazoles | K-562 (Leukemia) | 2.8 - 7.8 | [11] |

| Benzimidazole-Oxindole Conjugate (Difluoro) | MCF-7 (Breast) | 1.59 | [10] |

| Pyrazolylbenzimidazole Hybrid (Compound 55b) | A549, MCF-7, HeLa | 0.95 - 1.57 | [12] |

| Imidazo[1,5-a]pyridine-benzimidazole Hybrid (Comp. 5l) | 60 Human Cell Lines | 0.43 - 7.73 | [7] |

| 2-(fluorophenyl)-1H-benzimidazole (ORT17) | HeLa, A375 | ~0.35 | [13] |

Primary Mechanism II: Gastric Acid Suppression via Proton Pump Inhibition

A distinct and clinically significant class of fluorinated benzimidazoles functions as proton pump inhibitors (PPIs). These drugs, including pantoprazole (containing a difluoromethoxy group) and lansoprazole (with a trifluoroethoxy group), are mainstays in treating acid-related gastrointestinal disorders.[14][15]

Molecular Target: The Gastric H⁺/K⁺-ATPase

The mechanism of PPIs is a sophisticated example of targeted, acid-activated covalent inhibition.[16]

-

Accumulation: As weak bases, benzimidazole PPIs selectively accumulate in the highly acidic secretory canaliculi of gastric parietal cells.[14]

-

Acid-Catalyzed Activation: In this low pH environment (pH ~1.0), the benzimidazole undergoes a two-step protonation and rearrangement. This chemical transformation converts the inactive prodrug into a highly reactive cationic sulfenamide or sulfenic acid.[17][18]

-

Covalent Bonding: The activated species then forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys813, Cys822) on the exoplasmic face of the H⁺/K⁺-ATPase enzyme.[16]

-

Irreversible Inhibition: This covalent modification irreversibly inactivates the proton pump, effectively halting the final step of gastric acid secretion. The restoration of acid secretion requires the de novo synthesis of new enzyme units.[16]

The fluorine substituents in PPIs like pantoprazole and lansoprazole are crucial for modulating the pKa of the pyridine ring and the overall reactivity of the molecule, fine-tuning the activation kinetics for optimal therapeutic effect.[16]

Caption: Fig. 3: Mechanism of proton pump inhibition by acid-activated benzimidazoles.

Experimental Validation & Protocols

To validate these mechanisms, specific in vitro assays are essential. The following protocols represent industry-standard methodologies for assessing the bioactivity of novel fluorinated benzimidazoles.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

This assay provides direct evidence of a compound's effect on microtubule assembly by measuring light scattering, which increases as tubulin polymerizes.

Causality: This is the primary biochemical assay to confirm or refute the hypothesis that a compound's antiproliferative activity stems from direct interaction with tubulin. A positive result (inhibition of polymerization) strongly supports the proposed mechanism of action.

Methodology:

-

Reagent Preparation:

-

Thaw lyophilized, high-purity (>99%) bovine or porcine tubulin, GTP stock solution (100 mM), and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a 2-4 mg/mL tubulin reaction mix in polymerization buffer containing a final concentration of 1 mM GTP.[19] Keep on ice.

-

Prepare serial dilutions of the test fluorinated benzimidazole in polymerization buffer. Include a vehicle control (e.g., DMSO, final concentration ≤1%) and positive controls for inhibition (e.g., Nocodazole, Colchicine) and stabilization (e.g., Paclitaxel).[19][20]

-

-

Reaction Setup (in a pre-chilled 96-well plate on ice):

-

Add 10 µL of diluted test compound, vehicle, or control to appropriate wells.[21]

-

Add 90 µL of the cold tubulin reaction mix to each well to initiate the reaction. Pipette carefully to avoid bubbles.

-

-

Data Acquisition:

-

Self-Validation & Interpretation:

-

Control Validation: The vehicle control should show a clear sigmoidal curve with a lag phase, a polymerization phase, and a plateau. The nocodazole control should show a flat line (no polymerization), while the paclitaxel control should show a rapid increase with no lag phase.

-

Test Compound Analysis: An inhibitory compound will decrease the rate and extent of polymerization, resulting in a lower plateau OD compared to the vehicle. A stabilizing compound will enhance polymerization.

-

Reversibility Check: At the end of the assay, cool the plate on ice for 30 minutes. True microtubules will depolymerize, causing a decrease in OD. Precipitated protein will not, allowing differentiation between true inhibition and compound insolubility.[19]

-

Caption: Fig. 4: Workflow for turbidimetric tubulin polymerization assay.

Protocol 2: H⁺/K⁺-ATPase Inhibition Assay

This biochemical assay measures the activity of the proton pump by quantifying ATP hydrolysis. Inhibition of this activity is the hallmark of PPIs.

Causality: This assay directly measures the interaction between the test compound and its intended target, the H⁺/K⁺-ATPase. A dose-dependent decrease in enzyme activity confirms the PPI mechanism.

Methodology:

-

Enzyme Preparation:

-

Prepare H⁺/K⁺-ATPase-rich vesicles from hog gastric mucosa via differential and density gradient centrifugation.[14] Store at -80°C.

-

-

Compound Activation (Pre-incubation):

-

The key to this assay is mimicking the in vivo activation. Pre-incubate the test compound with the enzyme vesicles in an acidic buffer (e.g., pH 3.5-5.5) for a defined period (e.g., 30 minutes) at 37°C to allow for conversion to the active species.[22] A control without pre-incubation at neutral pH should show minimal inhibition.

-

-

ATPase Activity Measurement:

-

Initiate the reaction by adding the pre-incubated enzyme/inhibitor mix to a reaction buffer (pH 7.4) containing MgCl₂, KCl, and ATP. The reaction measures the K⁺-stimulated ATPase activity.

-

The reaction can be monitored by several methods:

-

Phosphate Release: Stop the reaction with trichloroacetic acid and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow).

-

Coupled Enzyme Assay: Couple ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

-

-

Self-Validation & Interpretation:

-

Control Validation: The enzyme must show robust K⁺-dependent ATP hydrolysis. A known PPI (e.g., omeprazole, pantoprazole) must show potent inhibition only after acid pre-incubation.

-

pH-Dependence: Inhibition should be significantly greater following pre-incubation at acidic pH compared to neutral pH, confirming the acid-activation mechanism.[22]

-

Dose-Response: A clear dose-response curve should be generated, from which an IC₅₀ value can be determined.

-

Conclusion and Future Perspectives

Fluorinated benzimidazoles are a testament to the power of strategic chemical modification in drug discovery. Their mechanisms of action are diverse, primarily revolving around two well-defined and clinically relevant pathways: the disruption of microtubule dynamics for anticancer applications and the irreversible inhibition of the gastric proton pump for antisecretory therapy. The addition of fluorine is a deliberate choice to enhance target engagement, metabolic stability, and overall pharmacokinetic properties.

Future research should focus on developing fluorinated benzimidazoles with increased selectivity for specific tubulin isotypes expressed in cancer cells or designing next-generation PPIs with alternative activation profiles. The continued exploration of this privileged scaffold, guided by a deep understanding of its mechanistic underpinnings, promises to yield novel therapeutics with improved efficacy and safety profiles.

References

- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Letters.

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Rojas-Altuve, A., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(9), 4097-4103. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19363-19416. [Link]

-

Tan, S. C., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cellular and Molecular Medicine, 27(18), 2635-2653. [Link]

-

Sharma, D., & Narasimhan, B. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. ResearchGate. [Link]

-

ChemiTek. (n.d.). The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. ChemiTek. [Link]

-

Schmidt, T., et al. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules, 28(2), 793. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

-

Stoyanova, E., et al. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 24(18), 3246. [Link]

-

Singh, R. P., & Singh, R. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Lee, J., et al. (2009). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Bulletin of the Korean Chemical Society, 30(8), 1833-1836. [Link]

-

El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1169-1221. [Link]

-

Wallmark, B., et al. (1983). The substituted benzimidazole, picoprazole, inhibited the gastric (H + + K ÷ )-ATPase in a concentration- and time-dependent manner. Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(1), 31-38. [Link]

-

Al-Mannil, R. A., et al. (2024). Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry, 98, 117565. [Link]

-

Sachs, G., Shin, J. M., & Howden, C. W. (2006). The Clinical Pharmacology of Proton Pump Inhibitors. Gastroenterology Clinics of North America, 35(Suppl 1), 1-14. [Link]

-

D'Alonzo, D., et al. (2018). Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. Current Medicinal Chemistry, 25(1), 74-93. [Link]

-

Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. [Link]

-

Shin, J. M., et al. (2004). Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. Journal of the American Chemical Society, 126(25), 7800-7811. [Link]

Sources

- 1. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

"CAS number 1158645-51-2 research applications"

An In-depth Technical Guide to the Potential Research Applications of 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CAS No. 1158645-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective research applications of the compound this compound, identified by CAS number 1158645-51-2. While direct experimental data for this specific molecule is not extensively published, its chemical architecture, combining a fluorinated benzimidazole core with a 2-substituted piperidinyl moiety, positions it as a compound of significant interest for pharmacological research. This document synthesizes information from analogous structures to propose potential therapeutic applications, outlines hypothetical experimental protocols to investigate these activities, and provides a framework for its synthesis and characterization. The primary focus will be on its potential as an antimicrobial and anti-inflammatory agent, grounded in the established biological profiles of related benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the development of therapeutic agents.[1][2][3] This heterocyclic system is a versatile scaffold, readily amenable to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities. Consequently, benzimidazole derivatives have been successfully developed into drugs for a variety of indications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer therapies.[4][5][6]

The compound this compound (Figure 1) incorporates several key features that suggest a strong potential for biological activity. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the piperidinyl group at the 2-position is a common feature in compounds targeting various receptors and enzymes.[7]

| Compound Name | This compound |

| CAS Number | 1158645-51-2 |

| Molecular Formula | C12H16Cl2FN3 |

| Molecular Weight | 292.18 g/mol |

| Synonyms | 5-fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride |

Potential Research Applications

Based on the extensive literature on structurally related compounds, two primary areas of research are proposed for this compound: antimicrobial and anti-inflammatory applications.

Antimicrobial Research

The 2-(piperidin-4-yl)-benzimidazole scaffold is a known pharmacophore for antibacterial agents.[8] Studies have demonstrated that this class of compounds exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] The proposed mechanism of action for some benzimidazole antibacterials involves the inhibition of essential cellular processes, such as DNA synthesis or cell wall formation.[9]

Caption: A proposed workflow for evaluating the antimicrobial potential of this compound.

-

Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Research

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have also been identified as potent anti-inflammatory agents.[10] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[10]

Caption: A proposed workflow for assessing the anti-inflammatory activity of this compound.

-

Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.

-

Cytokine Analysis: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of NO and TNF-α production at each compound concentration relative to the LPS-stimulated control.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the condensation of a substituted o-phenylenediamine with a piperidine-4-carboxylic acid derivative. Microwave-assisted synthesis can be employed to accelerate the reaction and improve yields.[1][11]

Proposed Synthetic Route

Caption: A plausible synthetic pathway for this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Conclusion and Future Directions

While specific research on CAS number 1158645-51-2 is not yet prevalent in the public domain, its structural components strongly suggest its potential as a valuable tool in drug discovery and development. The fluorinated benzimidazole core and the 2-piperidinyl substituent are well-established pharmacophores associated with antimicrobial and anti-inflammatory activities. The experimental frameworks provided in this guide offer a starting point for researchers to explore the pharmacological profile of this promising compound. Future research should focus on validating these hypothesized activities, elucidating the precise mechanisms of action, and exploring its potential in other therapeutic areas where benzimidazole derivatives have shown promise, such as oncology and virology.[3][5]

References

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. MDPI. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. Available at: [Link]

-

Benzimidazoles: A biologically active compounds. ResearchGate. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available at: [Link]

-

2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. Available at: [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. Available at: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available at: [Link]

-

Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Factor: A Paradigm Shift in Benzimidazole Bioactivity

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold".[1][2] Its versatile structure is a cornerstone in a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3] The success of this heterocycle lies in its unique electronic properties and its ability to engage in various interactions with biological targets. However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity necessitates continuous innovation.

This guide delves into the strategic incorporation of fluorine, the most electronegative element, into the benzimidazole framework. The introduction of fluorine is not a mere substitution but a profound modification that can dramatically alter the physicochemical and pharmacological properties of the parent molecule.[4] We will explore the causal mechanisms by which this single atomic substitution can modulate pKa, lipophilicity, and metabolic stability, ultimately leading to superior binding affinity, enhanced potency, and improved drug-like characteristics. This analysis is grounded in field-proven insights and validated experimental data, providing researchers and drug development professionals with a comprehensive understanding of the "fluorine factor" in modern benzimidazole-based drug discovery.

Section 1: The Physicochemical Cascade of Fluorination

The strategic placement of fluorine atoms on the benzimidazole scaffold initiates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these shifts is critical to rationally designing more effective therapeutic agents.

Electronic Modulation and pKa Depression

Fluorine's defining characteristic is its extreme electronegativity (Pauling scale value of 4.0).[1][2] When substituted onto the benzimidazole ring or an associated phenyl group, it exerts a powerful electron-withdrawing inductive effect. This seemingly subtle electronic perturbation has a significant and predictable consequence: it lowers the pKa of nearby basic nitrogen atoms within the imidazole ring.[1]

Causality: By pulling electron density away from the imidazole nitrogens, fluorine stabilization of the conjugate acid form is reduced, making the parent amine less basic (i.e., a lower pKa). This is a crucial modification because the ionization state of a drug at physiological pH (~7.4) governs its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A finely-tuned pKa can optimize the balance between aqueous solubility (for dissolution and transport in blood) and lipid membrane permeability (for cell entry), directly impacting bioavailability.[1][2]

The Dichotomy of Lipophilicity

The effect of fluorine on a molecule's lipophilicity (log P) is complex and highly context-dependent. It is a common misconception that fluorination invariably increases lipophilicity.[1][2]

-

Single Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom can subtly increase local lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.

-

Multiple Fluorine Substitutions: Conversely, the introduction of multiple fluorine atoms, such as in a trifluoromethyl (-CF3) group, can decrease lipophilicity due to the collective polarity of the C-F bonds.

Expert Insight: The decision to fluorinate for lipophilicity modulation must be based on the specific molecular scaffold and the desired ADME properties. A "fluorine scan," where fluorine is systematically placed at different positions, is often employed to empirically determine the optimal substitution pattern for the desired balance of potency and pharmacokinetic properties.[1]

Enhancing Metabolic Stability

One of the most powerful applications of fluorination in drug design is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[1]

Mechanism of Action: Cytochrome P450 (CYP450) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of C-H bonds. By replacing a metabolically labile hydrogen with a fluorine atom, that position is effectively shielded from CYP450-mediated oxidation. This strategic blockade can dramatically increase the metabolic half-life of a drug, leading to improved bioavailability and potentially allowing for lower or less frequent dosing. For instance, studies on certain inhibitors have shown that fluorine substitution can increase the mouse liver microsome half-life by up to five-fold.[1][2]

Caption: Logical flow from fluorine's core properties to enhanced bioactivity.

Section 2: Amplifying Biological Performance Across Therapeutic Areas

The physicochemical modifications induced by fluorine translate directly into tangible improvements in biological activity and pharmacodynamics. The strategic incorporation of fluorine has proven to be a successful strategy for enhancing the efficacy of benzimidazoles in a wide range of therapeutic applications.

Fortifying Target Engagement: Binding Affinity and Selectivity

Fluorine can play a direct and active role in the binding pocket of a biological target. Its unique electronic nature allows it to participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein side chains.[1] This can significantly increase the binding affinity of the benzimidazole derivative for its target, resulting in higher potency. In some cases, a single, well-placed fluorine atom has been shown to increase potency by 20- to 40-fold compared to its non-fluorinated analog.[1]

Case Study: Antimicrobial Agents

The impact of fluorination is particularly well-documented in the development of antimicrobial benzimidazoles. Numerous studies have shown that fluorinated derivatives exhibit superior antibacterial and antifungal properties compared to their unsubstituted parent compounds.[5]

The presence of an electron-withdrawing fluorine atom on a phenyl ring attached to the benzimidazole core consistently enhances antimicrobial activity.[5] This is exemplified by compounds where meta-fluoro substitution on the phenyl ring proved to be a critical factor for potent activity against bacteria like B. subtilis.[5] The enhanced activity is often attributed to improved cell penetration and potentially stronger interactions with microbial targets.[5]

Quantitative Data Summary: Antimicrobial Activity of 2-(Fluorophenyl)-benzimidazoles

| Compound ID | Phenyl Substitution | 5-Position Substitution | Target Organism | MIC (µg/mL) | Reference |

| 12 | Unsubstituted | -H | B. subtilis | >125 | [5] |

| 14 | 3-Fluoro | -H | B. subtilis | 7.81 | [5] |

| 16 | Unsubstituted | -CH3 | C. parapsilosis | >125 | [5] |

| 17 | 2-Fluoro | -CH3 | C. parapsilosis | 15.62 | [5] |

| 18 | 3-Fluoro | -CH3 | Gram-negative bacteria | 31.25 | [5] |

This table is a representative summary based on data reported in the cited literature.[5]

Broad-Spectrum Applications

The benefits of fluorinating benzimidazoles extend across a wide array of diseases:

-

Anticancer: Fluorinated benzimidazoles have shown high potency against various cancer cell lines, with some derivatives exhibiting greater efficacy than established drugs like mitomycin-C.[1] The electron-withdrawing nature of fluorine is often cited as a contributor to enhanced cytotoxic activity.[2]

-

Antiviral: Fluorine substitution is a key strategy in the design of novel antiviral benzimidazole derivatives.[1]

-

Antifungal: The design of antifungal agents frequently incorporates fluorine, as seen in fluconazole analogues where a 2,4-difluorinated benzyl ring resulted in the highest activity against fungi like C. albicans.[1]

-

Anthelmintic, Anti-inflammatory, and More: The benzimidazole scaffold's versatility, enhanced by fluorination, has led to its exploration for anti-inflammatory, antidiabetic, antihypertensive, and antimalarial activities.[1][2]

Section 3: Experimental Protocols and Methodologies

The translation of theoretical benefits into tangible results requires robust and reproducible experimental workflows. The following protocols represent self-validating, standard methodologies in the field for the synthesis and evaluation of fluorinated benzimidazoles.

Synthesis: The Phillips-Ladenburg Reaction

A common and effective method for synthesizing 2-(fluorophenyl)-benzimidazoles is the acid-catalyzed condensation of a phenylenediamine with a fluorinated carboxylic acid.

Caption: General synthesis of 2-(fluorophenyl)-benzimidazoles.

Step-by-Step Protocol:

-

Reactant Preparation: In a suitable round-bottom flask, combine the o-phenylenediamine derivative (1 equivalent) and the corresponding fluorinated carboxylic acid derivative (1.1 equivalents).

-

Reaction Medium: Add polyphosphoric acid (PPA) to the flask to serve as both the catalyst and solvent (approx. 5 mL per gram of diamine).

-

Heating: Heat the reaction mixture to 120-150 °C with stirring for 13–18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, carefully pour the hot mixture onto crushed ice or into a beaker of cold water.

-

Neutralization: Neutralize the acidic solution by slowly adding a base (e.g., 5 M NaOH) until the pH is slightly basic (pH 8–9). This will cause the product to precipitate.

-

Isolation: Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the pure 2-(fluorophenyl)-benzimidazole derivative. Dry the final product under a vacuum.[5]

In Vitro Bioactivity Assessment: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL). Add the inoculum to each well of the plate. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin or INT.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzimidazole scaffold is a powerful and validated strategy for enhancing therapeutic potential. By leveraging fluorine's unique properties, medicinal chemists can rationally modulate key physicochemical parameters to improve metabolic stability, increase target affinity, and ultimately boost biological activity. The evidence clearly indicates that fluorinated benzimidazoles often possess superior antimicrobial, anticancer, and antiviral properties compared to their non-fluorinated counterparts.[1][2][5]

The future of this field lies in the synergy of synthetic chemistry and computational modeling. In silico tools can now more accurately predict the effects of fluorination on pKa, lipophilicity, and protein-ligand interactions, allowing for a more rational and less empirical approach to drug design. As our understanding of the nuanced roles of fluorine continues to grow, we can expect the development of next-generation fluorinated benzimidazoles with even greater precision, potency, and safety profiles, solidifying the role of the "fluorine factor" as a cornerstone of modern drug discovery.

References

-

Al-Harthy, T., & Abdel-Jalil, R. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. Available from: [Link]

-

Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(4), 1-8. Available from: [Link]

-

Al-Harthy, T., & Abdel-Jalil, R. J. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. Available from: [Link]

-

Diac, Z. M., Vlase, L., & Vlase, T. I. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(10), 2297. Available from: [Link]

-

Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 964287. Available from: [Link]

-

Palomares-Alonso, F., et al. (2014). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. ResearchGate. Available from: [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. acgpubs.org [acgpubs.org]

Evaluating the In Vitro Cytotoxicity of Novel Benzimidazole Derivatives: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a fertile ground for the development of new therapeutic agents.[3][4] In oncology, benzimidazole derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[5][6] These compounds exert their anticancer activity through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and protein kinases, and the induction of programmed cell death (apoptosis).[1][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro cytotoxicity of novel benzimidazole derivatives. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, establish self-validating protocols, and delve into the mechanistic pathways that underpin a compound's cytotoxic profile. Our approach is designed to build a robust, data-driven understanding of a compound's potential, from initial screening to detailed mechanism-of-action studies.

Chapter 1: Foundational Viability and Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its fundamental effect on cell viability. This is typically achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[7] Two of the most robust and widely adopted methods for this initial screen are the MTT and LDH assays.

The Logic of the Workflow

A well-designed cytotoxicity study follows a logical progression from broad screening to specific mechanistic investigation. The initial goal is to efficiently identify promising compounds and characterize their general cytotoxic potency before committing resources to more complex and time-consuming assays.

Figure 1: A logical workflow for in vitro cytotoxicity testing.

MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Principle of Causality: This assay is predicated on the principle that only metabolically active, viable cells can perform a specific enzymatic reaction.[8] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[8] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

-

Self-Validating System: The protocol includes critical controls to ensure data integrity. A "medium-only" blank accounts for background absorbance, while an "untreated cells" control represents 100% viability. A positive control, a known cytotoxic agent (e.g., doxorubicin), validates that the assay can detect cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives. Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[10] Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[8] Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or shaking.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[8][13] A reference wavelength of 630 nm can be used to reduce background noise.[10][12]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the compound concentration to determine the IC50 value.

LDH Assay: A Direct Measure of Cell Lysis

The Lactate Dehydrogenase (LDH) assay is another foundational method that quantifies cytotoxicity by measuring membrane integrity.

-

Principle of Causality: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[14][15] When the plasma membrane is damaged—a hallmark of late apoptosis and necrosis—LDH is released into the cell culture medium.[16] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal, which is proportional to the extent of cell lysis.[15]

-

Why Choose LDH? While the MTT assay measures a loss of metabolic function, the LDH assay measures a loss of membrane integrity. Using both can provide a more complete picture. For example, a compound might be cytostatic (inhibiting proliferation, which would show in an MTT assay) but not directly cytotoxic (not causing cell lysis, resulting in a low LDH signal).

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is crucial to set up controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-10 µL) of the culture supernatant from each well without disturbing the cells.[17] Transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Chapter 2: Unraveling the Mechanism of Action: Apoptosis

Once a compound demonstrates significant cytotoxicity, the next critical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[18][19] It is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[19][20][21]

Figure 2: The intrinsic and extrinsic pathways of apoptosis.

JC-1 Assay: Probing Mitochondrial Health

The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the early stages of the intrinsic apoptotic pathway.[22]

-

Principle of Causality: The JC-1 assay uses a cationic dye that selectively enters mitochondria and changes color depending on the membrane potential.[23] In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[22] In apoptotic cells, the ΔΨm collapses, and JC-1 remains in its monomeric form, emitting green fluorescence.[23] Therefore, a shift from red to green fluorescence is a direct indicator of mitochondrial depolarization and an early sign of apoptosis.[22]

-

Cell Seeding and Treatment: Seed and treat cells with the benzimidazole derivatives in a black, clear-bottom 96-well plate as previously described. Include a positive control such as FCCP, a known uncoupler of oxidative phosphorylation that collapses the mitochondrial membrane potential.

-

JC-1 Staining: Prepare the JC-1 working solution according to the kit manufacturer's protocol. Remove the treatment medium and add the JC-1 working solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash: Aspirate the staining solution and wash the cells with assay buffer.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader. Read the red fluorescence from J-aggregates (Ex/Em: ~535/595 nm) and the green fluorescence from JC-1 monomers (Ex/Em: ~485/535 nm).

-

Data Analysis: The results are typically expressed as the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.

Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that act as the primary executioners of apoptosis.[20] Their activation is a definitive marker of apoptotic cell death.

-

Principle of Causality: Caspase assays use a short peptide substrate specific to a particular caspase (e.g., DEVD for caspase-3) conjugated to a reporter molecule (a chromophore or fluorophore).[21][24] When an active caspase cleaves the peptide sequence, the reporter is released, generating a detectable signal.[24] The intensity of this signal is directly proportional to the activity of the caspase. Measuring the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) can help delineate the apoptotic pathway being activated.[25]

-

Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer provided with the assay kit to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts are used in the assay, allowing for accurate normalization.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the colorimetric substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate.[25]

-

Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[26]

-

Data Analysis: The increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.

Chapter 3: Investigating Cellular Stress Responses

Beyond direct induction of apoptosis, many cytotoxic compounds, including benzimidazole derivatives, can trigger cell death by inducing overwhelming cellular stress, such as the production of reactive oxygen species (ROS) or by disrupting the cell division cycle.

ROS Detection: Measuring Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻), that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[27][28]

-

Principle of Causality: ROS detection assays utilize cell-permeable fluorescent probes. The most common is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[28] Inside the cell, H₂DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[28] For specifically measuring mitochondrial superoxide, probes like MitoSOX™ Red are used.[28]

Cell Cycle Analysis: Assessing Proliferation and Arrest

Many anticancer agents function by causing damage that arrests the cell cycle, preventing cancer cells from dividing. If the damage is irreparable, this arrest can lead to apoptosis.

-

Principle of Causality: Cell cycle analysis is typically performed using flow cytometry. Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[29] The amount of fluorescence is therefore directly proportional to the amount of DNA in each cell. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content).[29] A compound-induced block at a specific phase (e.g., G2/M arrest) will be visible as an accumulation of cells in that phase's peak.

-

Cell Culture and Treatment: Culture and treat cells with the benzimidazole derivatives for the desired time.

-

Harvest and Fixation: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[29][30] Incubate on ice or at -20°C for at least 2 hours.[29]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (to prevent staining of double-stranded RNA).[29]

-

Data Acquisition: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Chapter 4: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of this comprehensive testing is to build a clear picture of a compound's activity and to guide the development of even better derivatives.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The IC50 value is the primary metric for comparing the cytotoxic potency of different compounds. It is also crucial to assess selectivity by comparing the cytotoxicity against cancer cell lines versus normal, non-cancerous cell lines (e.g., human dermal fibroblasts). The selectivity index (SI) can be calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value is desirable, indicating a greater therapeutic window.

Table 1: Illustrative Cytotoxicity and Selectivity Data for Novel Benzimidazole Derivatives

| Compound ID | Cancer Cell Line (MCF-7) IC50 (µM) | Cancer Cell Line (HeLa) IC50 (µM) | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (vs. MCF-7) |

| BZD-001 | 15.2 | 22.5 | >100 | >6.6 |

| BZD-002 | 2.8 | 5.1 | 85.4 | 30.5 |

| BZD-003 | 45.1 | 58.3 | >100 | >2.2 |

| Doxorubicin | 0.8 | 1.1 | 12.5 | 15.6 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only.[7][9][31] |

Structure-Activity Relationship (SAR)

By correlating the structural modifications of the benzimidazole derivatives with their corresponding IC50 values and mechanistic data, a structure-activity relationship (SAR) can be established.[1][32] For example, SAR studies have shown that adding electron-withdrawing groups like halogens or nitro groups to the benzimidazole ring can enhance cytotoxic activity.[5] This information is invaluable for medicinal chemists to rationally design and synthesize next-generation compounds with improved potency and selectivity.[32]

Conclusion

The in vitro evaluation of novel benzimidazole derivatives requires a multi-faceted approach that progresses from broad screening to deep mechanistic analysis. By employing a logical workflow of foundational assays (MTT, LDH) followed by targeted mechanistic studies (apoptosis, ROS, cell cycle), researchers can build a comprehensive cytotoxicity profile. This detailed understanding, grounded in the principles of causality and validated by robust protocols, is essential for identifying promising lead candidates and guiding their journey from the laboratory to potential clinical applications.

References

-

Title: Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI Source: NCBI URL: [Link]

-

Title: Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301) - Elabscience Source: Elabscience URL: [Link]

-

Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]

-

Title: Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs Source: Mayo Clinic URL: [Link]

-

Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies Source: CLYTE Technologies URL: [Link]

-

Title: Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie Source: Assay Genie URL: [Link]

-

Title: Apoptosis induced by anticancer drugs - PubMed Source: PubMed URL: [Link]

-

Title: Schematic descriptions of the apoptotic death pathways induced by... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences Source: G-Biosciences URL: [Link]

-

Title: Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy Source: Cancers (Basel) URL: [Link]

-

Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Assaying caspase activity in vitro - PubMed - NIH Source: PubMed URL: [Link]

-

Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

-

Title: Reactive Oxygen Species (ROS) Detection | BMG LABTECH Source: BMG LABTECH URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: NCBI Bookshelf URL: [Link]

-

Title: MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration Source: Benchling URL: [Link]

-

Title: Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Assaying cell cycle status using flow cytometry - PMC - NIH Source: PubMed Central URL: [Link]

-

Title: Cell Cycle Tutorial Contents Source: University of Aberdeen URL: [Link]

-

Title: LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences Source: Tiaris Biosciences URL: [Link]

-

Title: Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Caspase assays: identifying caspase activity and substrates in vitro and in vivo - PubMed Source: PubMed URL: [Link]

-

Title: Benzimidazole derivatives with potential cytotoxic activity - synthesis and their structure-activity relationship. | [FUUAST Journal of Biology • 2013] | PSA • ID 109251 - Pakistan Science Abstracts Source: Pakistan Science Abstracts URL: [Link]

-

Title: Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies Source: HESI URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA) Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI Source: MDPI URL: [Link]

-

Title: Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed Source: PubMed URL: [Link]

-

Title: Caspases activity assay procedures - ScienceDirect - DOI Source: ScienceDirect URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Caspase Activity Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: Structure activity relationship of benzimidazole derivatives. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - NIH Source: National Institutes of Health URL: [Link]

-

Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed Source: PubMed URL: [Link]

-

Title: Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Imaging ROS signaling in cells and animals | springermedizin.de Source: springermedizin.de URL: [Link]

-

Title: Structure-activity relationship. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. ijprajournal.com [ijprajournal.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. static.igem.wiki [static.igem.wiki]

- 14. tiarisbiosciences.com [tiarisbiosciences.com]

- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 17. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]

- 18. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mayo.edu [mayo.edu]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Caspase assay selection guide | Abcam [abcam.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. bmglabtech.com [bmglabtech.com]

- 29. cancer.wisc.edu [cancer.wisc.edu]

- 30. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 31. researchgate.net [researchgate.net]

- 32. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and pharmacologists, this document delineates the molecule's structural attributes, a robust synthetic pathway, its physicochemical properties, and its potential pharmacological applications, supported by detailed experimental protocols.

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines, allowing for effective interaction with a wide array of biological targets.[1][2] The strategic incorporation of a fluorine atom, as seen in 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and relatively small size can modulate pKa, improve metabolic stability, and increase binding affinity to target proteins, often leading to enhanced efficacy and a better pharmacokinetic profile. This guide focuses on the dihydrochloride salt form, which is frequently utilized to improve the solubility and handling of the parent compound for research purposes.

Molecular Structure and Physicochemical Properties

The fundamental structure of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole comprises a benzimidazole core fluorinated at the 5-position and substituted with a piperidine ring at the 2-position.

Structural Representation

Caption: Chemical structure of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1158645-51-2 | [3] |

| Molecular Formula | C₁₂H₁₄FN₃ · 2HCl | [3] |

| Molecular Weight | 292.18 g/mol | [3] |

| Appearance | Solid | [3][4] |

| Purity | ≥95% | [3] |

| InChI Key | LJQCMGHZDYTTSM-UHFFFAOYSA-N | [3][4] |

| SMILES | FC1=CC(N=C(C2CCNCC2)N3)=C3C=C1.Cl.Cl | [4] |

| Storage Temperature | Room Temperature | [3] |

Synthesis and Characterization

The synthesis of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole typically proceeds via a condensation reaction, a cornerstone of benzimidazole synthesis. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, provides a reliable and well-documented synthetic route.[5][6]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine (Precursor)

This precursor can be synthesized from 4-fluoroaniline in a three-step process involving nitration, deacetylation, and reduction.[7]

-

Nitration: Acetylate 4-fluoroaniline with acetic anhydride, followed by nitration with a mixture of nitric and sulfuric acid at low temperatures (0-5°C) to yield N-(4-fluoro-2-nitrophenyl)acetamide.

-

Deacetylation: Hydrolyze the acetamide group using aqueous hydrochloric acid under reflux to give 4-fluoro-2-nitroaniline.

-

Reduction: Reduce the nitro group of 4-fluoro-2-nitroaniline via catalytic hydrogenation (e.g., using Raney Nickel as a catalyst) in an ethanol solvent to yield the target precursor, 4-Fluoro-1,2-phenylenediamine.

Step 2: Phillips Condensation

-

In a round-bottom flask, combine 4-Fluoro-1,2-phenylenediamine (1 equivalent) and isonipecotic acid (piperidine-4-carboxylic acid) (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as both the solvent and catalyst (approximately 10-15 times the weight of the diamine).

-

Heat the reaction mixture to 160-180°C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to approximately 100°C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 9-10).

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the purified 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in ether (2.2 equivalents) to the stirred solution.

-

The dihydrochloride salt will precipitate. Stir the mixture at room temperature for an additional hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Pharmacological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed literature, the broader class of 2-substituted benzimidazoles exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

A study on structurally similar 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives revealed potent anti-inflammatory activity.[8] These compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] The mechanism of this anti-inflammatory action was elucidated to be the inhibition of the NF-κB signaling pathway, as evidenced by the restoration of IκBα phosphorylation levels.[8]